![molecular formula C18H20N2O3S B5831971 N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide](/img/structure/B5831971.png)

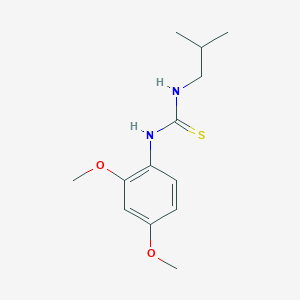

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide, also known as DMT or dimethyltryptamine, is a naturally occurring psychedelic compound found in various plants and animals. It is known for its powerful hallucinogenic effects on the human body and has been used for centuries in traditional South American shamanic rituals.

Mechanism of Action

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide is believed to work primarily by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to a cascade of chemical reactions that alter the activity of various neurotransmitters and neuromodulators, resulting in the characteristic effects of the drug.

Biochemical and Physiological Effects:

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide produces a wide range of biochemical and physiological effects on the human body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature. It also affects the release of various hormones and neurotransmitters, including serotonin, dopamine, and norepinephrine.

Advantages and Limitations for Lab Experiments

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide has several advantages for use in laboratory experiments, including its well-established effects on the brain and its ability to induce profound alterations in consciousness. However, it also has several limitations, including its short duration of action and the difficulty of controlling the intensity of its effects.

Future Directions

There are many potential future directions for research on N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide, including further exploration of its effects on the brain and consciousness, as well as its potential therapeutic applications. Additionally, research could focus on developing new synthetic methods for producing N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide and other related compounds, as well as investigating the potential of natural sources of N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide for medical and scientific purposes.

In conclusion, N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide is a fascinating compound with a rich history and many potential applications in scientific research. While there are still many unanswered questions about its mechanisms of action and effects on the human body, ongoing research is likely to shed new light on this powerful psychedelic drug.

Synthesis Methods

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide can be synthesized in a laboratory setting using various methods. One common method involves the reaction of indole with dimethylamine and thionyl chloride. This results in the formation of N,N-dimethyltryptamine, which can be further reacted with 2,5-dimethoxybenzaldehyde and hydrogen sulfide to produce N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide.

Scientific Research Applications

N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide has been the subject of numerous scientific studies due to its unique effects on the human brain and consciousness. Research has shown that N-{[(2,5-dimethoxyphenyl)amino]carbonothioyl}-2,4-dimethylbenzamide can induce profound alterations in perception, mood, and thought, leading to experiences of spiritual and mystical significance.

properties

IUPAC Name |

N-[(2,5-dimethoxyphenyl)carbamothioyl]-2,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-11-5-7-14(12(2)9-11)17(21)20-18(24)19-15-10-13(22-3)6-8-16(15)23-4/h5-10H,1-4H3,(H2,19,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAHKGKWLFMUOIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5831904.png)

![3-chloro-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5831919.png)

![N-[2-(4-Ethyl-piperazin-1-yl)-2-oxo-ethyl]-4-fluoro-N-methyl-benzenesulfonamide](/img/structure/B5831939.png)

![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)

![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)